N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound “N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a benzothiazole group, a methyl group, a pyrazolopyridine group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the functional groups it contains. It includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a pyrazolopyridine group, which is a type of nitrogen-containing heterocycle .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, it likely has a high melting point due to the presence of multiple aromatic rings and polar functional groups . The compound’s 1H-NMR and 13C-NMR data provide information about its structure .Future Directions
The future research directions for this compound could involve further exploration of its biological activities, potential uses in medicine or industry, and more detailed studies of its physical and chemical properties. Given the diverse biological activities of similar compounds, this compound may have potential applications in areas such as drug development .
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The inhibition of DprE1 disrupts the formation of the bacterial cell wall, leading to the bacterium’s death .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site, thereby inhibiting its function . This interaction prevents the enzyme from participating in the synthesis of the bacterial cell wall, leading to the bacterium’s inability to maintain its structure and ultimately causing its death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately leading to its death .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacterium, demonstrating potential as an anti-tubercular agent .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, to which this compound belongs, can interact with various enzymes and proteins . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
It is known that thiazole derivatives can have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated through the inhibition of COX-2, an enzyme that is induced at the sites of inflammation throughout the body and is believed to mediate inflammation and pain .
Molecular Mechanism
It is known that thiazole derivatives can inhibit the cyclooxygenase (COX) enzymes . The COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, thiazole derivatives can potentially affect various biological processes, including inflammation and pain.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-3-31-15-9-10-18-19(11-15)32-23(24-18)25-21(29)16-12-27(2)13-17-20(16)26-28(22(17)30)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,24,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIILFCAQJQZBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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